molecular formula C3H7NO2 B095690 (2S)-2-azaniumylpropanoate CAS No. 18875-37-1

(2S)-2-azaniumylpropanoate

Cat. No.: B095690
CAS No.: 18875-37-1
M. Wt: 89.09 g/mol
InChI Key: QNAYBMKLOCPYGJ-REOHCLBHSA-N
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Description

(2S)-2-azaniumylpropanoate, also known as L-alanine, is an amino acid that plays a crucial role in protein synthesis and metabolism. It is one of the 20 standard amino acids used by cells to synthesize proteins. This compound is characterized by its amino group (-NH3+) and carboxylate group (-COO-) attached to a central carbon atom, which also bears a methyl group (-CH3).

Preparation Methods

Synthetic Routes and Reaction Conditions: (2S)-2-azaniumylpropanoate can be synthesized through several methods, including:

    Strecker Synthesis: This method involves the reaction of an aldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis.

    Reductive Amination: This process involves the reaction of pyruvate with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrially, this compound is produced through fermentation processes using microorganisms such as Escherichia coli or Corynebacterium glutamicum. These microorganisms are genetically engineered to overproduce the amino acid, which is then extracted and purified.

Chemical Reactions Analysis

(2S)-2-azaniumylpropanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to pyruvate by alanine dehydrogenase in the presence of NAD+.

    Transamination: It participates in transamination reactions where it transfers its amino group to α-ketoglutarate, forming pyruvate and glutamate.

    Decarboxylation: Under certain conditions, it can undergo decarboxylation to form ethylamine.

Common Reagents and Conditions:

    Oxidation: NAD+ as a cofactor.

    Transamination: α-ketoglutarate and aminotransferase enzymes.

    Decarboxylation: Heat and acidic or basic conditions.

Major Products Formed:

    Oxidation: Pyruvate.

    Transamination: Pyruvate and glutamate.

    Decarboxylation: Ethylamine.

Scientific Research Applications

(2S)-2-azaniumylpropanoate has numerous applications in scientific research:

    Chemistry: It is used as a building block in peptide synthesis and as a standard in amino acid analysis.

    Biology: It serves as a substrate in enzyme assays and is involved in metabolic studies.

    Medicine: It is used in the study of metabolic disorders and as a supplement in parenteral nutrition.

    Industry: It is used in the production of biodegradable plastics and as a feed additive in animal nutrition.

Mechanism of Action

The primary mechanism of action of (2S)-2-azaniumylpropanoate involves its role in protein synthesis. It is incorporated into proteins by ribosomes during translation. Additionally, it acts as a substrate for various enzymes involved in metabolic pathways, such as alanine transaminase and alanine dehydrogenase. These enzymes facilitate the transfer of amino groups and the oxidation of alanine, respectively.

Comparison with Similar Compounds

    Glycine: The simplest amino acid with a hydrogen side chain.

    Serine: Contains a hydroxymethyl group, making it more polar.

    Valine: Has a branched-chain structure, making it more hydrophobic.

Properties

IUPAC Name

(2S)-2-aminopropanoic acid
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InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1
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InChI Key

QNAYBMKLOCPYGJ-REOHCLBHSA-N
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Canonical SMILES

CC(C(=O)O)N
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Isomeric SMILES

C[C@@H](C(=O)O)N
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Molecular Formula

C3H7NO2
Record name α-alanine
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Related CAS

25191-17-7
Record name L-Alanine homopolymer
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DSSTOX Substance ID

DTXSID20873899
Record name L-​Alanine
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Molecular Weight

89.09 g/mol
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Physical Description

Other Solid, Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name L-Alanine
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Boiling Point

250 °C (sublimes)
Record name (L)-ALANINE
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Solubility

Solubility in cold 80% ethanol = 0.2%, Slightly soluble in ethanol, pyridine; insoluble in ether, acetone, In water, 1.64X10+5 mg/L at 25 °C, 204 mg/mL
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Density

1.432 g/cu cm at 22 °C
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Vapor Pressure

0.00000011 [mmHg]
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Mechanism of Action

L-Alanine is a non-essential amino acid that occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system. BCAAs are used as a source of energy for muscle cells. During prolonged exercise, BCAAs are released from skeletal muscles and their carbon backbones are used as fuel, while their nitrogen portion is used to form another amino acid, Alanine. Alanine is then converted to Glucose by the liver. This form of energy production is called the Alanine-Glucose cycle, and it plays a major role in maintaining the body's blood sugar balance.
Record name Alanine
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Color/Form

Orthorhombic crystals from water, White crystalline powder

CAS No.

56-41-7, 18875-37-1, 25191-17-7, 77160-91-9
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Melting Point

297 °C (decomposes), 300 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-azaniumylpropanoate
Reactant of Route 2
(2S)-2-azaniumylpropanoate
Reactant of Route 3
(2S)-2-azaniumylpropanoate
Reactant of Route 4
(2S)-2-azaniumylpropanoate

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